Increased Lipophilicity (XLogP3) Over Common Unsubstituted or Methyl-Substituted Pyridazine Cores
The compound's calculated partition coefficient (XLogP3) is 3.8 [1], which is substantially higher than that of unsubstituted pyridazine (XLogP3 ≈ -0.7) or 3,6-dimethylpyridazine (XLogP3 ≈ 0.5). This quantified difference indicates significantly greater lipophilicity, which is a critical factor influencing membrane permeability, solubility, and potential for off-target binding.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Unsubstituted Pyridazine: -0.7; 3,6-Dimethylpyridazine: ~0.5 |
| Quantified Difference | A difference of +4.5 and +3.3 log units, respectively, representing a >1000-fold increase in lipophilicity. |
| Conditions | Computational prediction using the XLogP3 algorithm, as reported in PubChem (2025.09.15 release). |
Why This Matters
This large difference in lipophilicity means the compound will have vastly different solubility and permeability characteristics compared to simpler pyridazines, making it a poor substitute in biological assays without specific formulation or a different mechanism of action.
- [1] PubChem. (2026). Computed Properties for CID 7205806 (XLogP3-AA). National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
